N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
Reagents: Methylsulfonyl chloride, triethylamine.
Conditions: The reaction is performed at low temperatures (0-5°C) to prevent side reactions.
Step 3: Formation of the Alaninamide Backbone
Reagents: Alanine, thionyl chloride, and ammonia.
Conditions: The reaction is conducted under anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production of N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-ethoxyaniline and 4-methoxyaniline, which are then subjected to further reactions to introduce the methylsulfonyl and alaninamide groups.
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Step 1: Preparation of 2-ethoxyaniline and 4-methoxyaniline
Reagents: Ethyl iodide, sodium ethoxide, aniline, methanol, and sodium methoxide.
Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the ethoxy and methylsulfonyl groups.
2-Ethoxyphenyl isocyanate: Contains the ethoxy group but differs in the functional groups attached to the phenyl ring.
Uniqueness
N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and methylsulfonyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-26-18-9-7-6-8-17(18)20-19(22)14(2)21(27(4,23)24)15-10-12-16(25-3)13-11-15/h6-14H,5H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLKYVNZFCPTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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